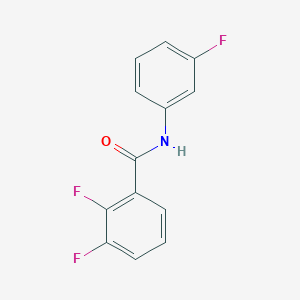
2,3-difluoro-N-(3-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C13H8F3NO. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. The compound is notable for its three fluorine atoms, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N-(3-fluorophenyl)benzamide typically involves the reaction of 2,3-difluoroaniline with 3-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and helps in the formation of the amide bond. The reaction is typically performed under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
2,3-Difluoro-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
科学研究应用
2,3-Difluoro-N-(3-fluorophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism by which 2,3-difluoro-N-(3-fluorophenyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. This can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the target .
相似化合物的比较
Similar Compounds
2,3-Difluorobenzamide: Similar in structure but lacks the additional fluorine atom on the phenyl ring.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with a different substitution pattern.
Uniqueness
2,3-Difluoro-N-(3-fluorophenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three fluorine atoms can enhance its stability and binding interactions, making it a valuable compound in various research applications .
属性
分子式 |
C13H8F3NO |
|---|---|
分子量 |
251.20 g/mol |
IUPAC 名称 |
2,3-difluoro-N-(3-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H8F3NO/c14-8-3-1-4-9(7-8)17-13(18)10-5-2-6-11(15)12(10)16/h1-7H,(H,17,18) |
InChI 键 |
HPGGQROOFSAWSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15006595.png)
![6-tert-butyl-2-{[(4-fluorophenyl)carbonyl]amino}-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006610.png)
![3-(4-Hydroxy-3-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B15006616.png)
![4-thia-1-azatetracyclo[8.8.0.02,7.011,16]octadeca-2(7),11,13,15-tetraene-6,8-dione](/img/structure/B15006621.png)
![1-(morpholin-4-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B15006624.png)
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15006634.png)
![(2,4-Dimethoxy-3-methyl-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B15006635.png)
![N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide](/img/structure/B15006636.png)
![N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B15006647.png)
![methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate](/img/structure/B15006650.png)
![(5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15006651.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006654.png)
![2-{[(4-Amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B15006663.png)
![2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15006667.png)
